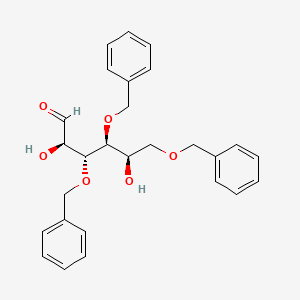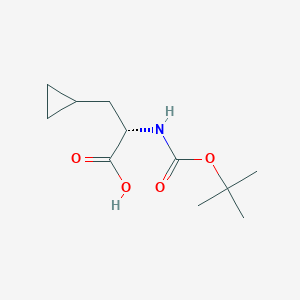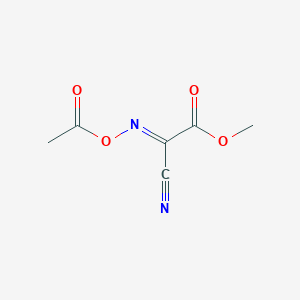
(3β)-Allopregnanolone 3-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3β)-Allopregnanolone 3-β-D-Glucuronide” is a metabolite of progesterone . It’s a 3α,5α‐progesterone metabolite and acts as a potent allosteric modulator of the γ‐aminobutyric acid type A receptor .
Synthesis Analysis
The synthesis of this neuroactive steroid occurs in the nervous system . Enzymes involved in the metabolism of 3α-THP are expressed in classical and nonclassical steroidogenic tissues .Molecular Structure Analysis
Due to its chemical structure, 3α-THP presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters .Aplicaciones Científicas De Investigación
Breast Cancer Diagnostics
Scientific Field
Medical Diagnostics and Oncology
Application Summary
This compound is used in the targeted metabolomics of steroid hormones, which are significant in the development and classification of breast cancer. It aids in the diagnosis, treatment, and prognosis of breast cancer.
Methods of Application
The primary method involves chromatographic analysis coupled with mass spectrometry. This technique allows for the simultaneous determination of several steroid hormones and metabolites in a single sample.
Results and Outcomes
The use of this method has shown a high potential in the effective diagnosis of steroidogenesis disorders. It is instrumental in monitoring disease progression, improving prognosis, and minimizing recurrence .
Clinical Mass Spectrometry
Scientific Field
Clinical Chemistry and Pharmacology
Application Summary
“(3β)-Allopregnanolone 3-β-D-Glucuronide” serves as a standard in clinical mass spectrometry for drug testing and environmental analysis.
Methods of Application
A solution of the compound, typically at a concentration of 100 µg/mL in 10% water in methanol, is used as a reference in mass spectrometry to identify and quantify substances in patient samples.
Results and Outcomes
The accuracy and reliability of mass spectrometry results are enhanced by using this compound as a standard, which ensures precise drug and metabolite quantification .
Drug Metabolite Analysis
Scientific Field
Pharmacokinetics and Drug Development
Application Summary
The compound is utilized in the quantitation of drug metabolites, particularly in urine samples, to understand drug metabolism and excretion patterns.
Methods of Application
β-glucuronidase enzymes are used to cleave glucuronic acid, liberating the parent drug for subsequent mass spectrometry analysis.
Results and Outcomes
Comparative studies across patient urine samples have demonstrated the efficacy of this approach in accurately quantifying multi-panel drugs, aiding in pharmacokinetic profiling .
Anti-Inflammatory and Antioxidant Research
Scientific Field
Dermatology and Cellular Biology
Application Summary
This compound is investigated for its anti-inflammatory and antioxidant effects in skin cells, which could lead to applications in dermatology for conditions like psoriasis or eczema.
Methods of Application
The compound is applied to human keratinocyte cultures and melanoma cells, followed by exposure to UVB radiation or H2O2 to induce oxidative stress. The effects are then measured through various assays.
Results and Outcomes
Studies have shown that “(3β)-Allopregnanolone 3-β-D-Glucuronide” can down-regulate pro-inflammatory genes and cytokines, reduce melanin production, and exhibit moisturizing effects, suggesting potential therapeutic applications .
Drug Metabolism and Pharmacokinetics
Scientific Field
Pharmacology and Toxicology
Application Summary
The compound is used to study the metabolism of drugs, particularly how they are broken down and excreted in the form of metabolites in the human body.
Methods of Application
It involves the use of β-glucuronidase enzymes to cleave glucuronic acid from drug metabolites, which are then analyzed using mass spectrometry.
Results and Outcomes
The analysis helps in understanding the pharmacokinetic profiles of drugs, which is crucial for drug development and safety assessments .
Fertility and Reproductive Health
Scientific Field
Endocrinology and Reproductive Medicine
Application Summary
“(3β)-Allopregnanolone 3-β-D-Glucuronide” is used in the assessment of hormone levels related to fertility and ovulation.
Methods of Application
The compound is measured in urine samples to monitor hormone fluctuations that correlate with follicular growth and ovulation.
Results and Outcomes
The monitoring of this compound in urine provides insights into reproductive health and can be used to diagnose fertility issues or to plan for conception .
Direcciones Futuras
The study of 3α-THP has indicated that low physiological concentrations of this metabolite induce the progression of several types of cancer, such as breast, ovarian, and glioblastoma, while high concentrations inhibit it . Therefore, synthetic analogues or a different therapeutic strategy able to increase allopregnanolone levels have been proposed to overcome any pharmacokinetic issues .
Propiedades
Número CAS |
31300-87-5 |
|---|---|
Nombre del producto |
(3β)-Allopregnanolone 3-β-D-Glucuronide |
Fórmula molecular |
C₂₇H₄₂O₈ |
Peso molecular |
494.62 |
Sinónimos |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)